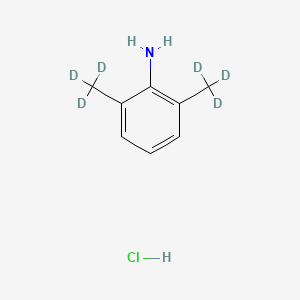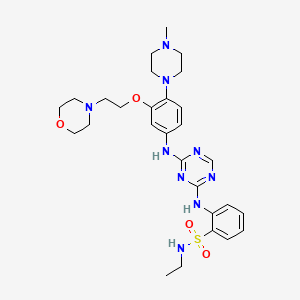
Fgfr3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr3-IN-2 est un inhibiteur puissant et sélectif du récepteur 3 du facteur de croissance des fibroblastes (FGFR3). Ce composé a montré un potentiel significatif dans la recherche et le traitement de divers cancers, en particulier le cancer de la vessie. FGFR3 est une tyrosine kinase réceptrice qui joue un rôle crucial dans la prolifération, la différenciation et la survie cellulaires. Une dysrégulation de la signalisation FGFR3 est impliquée dans plusieurs cancers, ce qui en fait une cible précieuse pour l'intervention thérapeutique .
Méthodes De Préparation
La synthèse de Fgfr3-IN-2 implique plusieurs étapes, y compris la préparation d'intermédiaires clés et les réactions de couplage finalesLes conditions de réaction impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour assurer un rendement élevé et la pureté du produit final .
Les méthodes de production industrielle de this compound sont conçues pour être évolutives et rentables. Ces méthodes impliquent souvent l'optimisation des conditions de réaction et l'utilisation de techniques de purification avancées pour obtenir la qualité et la quantité souhaitées du composé .
Analyse Des Réactions Chimiques
Fgfr3-IN-2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénures d'alkyle. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé d'outil pour étudier la voie de signalisation FGFR3 et son rôle dans divers processus cellulaires. En biologie, this compound est utilisé pour étudier les effets de l'inhibition du FGFR3 sur la prolifération, la différenciation et la survie cellulaires .
En médecine, this compound s'est avéré prometteur comme agent thérapeutique pour le traitement des cancers impliquant une dysrégulation du FGFR3, comme le cancer de la vessie. Les essais cliniques ont démontré son efficacité pour inhiber la croissance tumorale et améliorer les résultats des patients . Dans l'industrie, this compound est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant le FGFR3 .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité du FGFR3. Le composé se lie au site de liaison de l'ATP du FGFR3, empêchant le récepteur de phosphoryler ses cibles en aval. Cette inhibition perturbe la voie de signalisation FGFR3, entraînant une réduction de la prolifération cellulaire, une augmentation de l'apoptose et une diminution de la croissance tumorale .
Les cibles moléculaires de this compound comprennent diverses protéines et enzymes impliquées dans la voie de signalisation FGFR3, telles que ERK1/2, PI3K-AKT et RAS-MEK-ERK. En ciblant ces voies, this compound module efficacement les processus cellulaires qui sont essentiels à la progression du cancer .
Applications De Recherche Scientifique
Fgfr3-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR3 signaling pathway and its role in various cellular processes. In biology, this compound is used to investigate the effects of FGFR3 inhibition on cell proliferation, differentiation, and survival .
In medicine, this compound has shown promise as a therapeutic agent for the treatment of cancers that involve FGFR3 dysregulation, such as bladder cancer. Clinical trials have demonstrated its efficacy in inhibiting tumor growth and improving patient outcomes . In the industry, this compound is used in the development of new drugs and therapeutic strategies targeting FGFR3 .
Mécanisme D'action
Fgfr3-IN-2 exerts its effects by selectively inhibiting the activity of FGFR3. The compound binds to the ATP-binding site of FGFR3, preventing the receptor from phosphorylating its downstream targets. This inhibition disrupts the FGFR3 signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth .
The molecular targets of this compound include various proteins and enzymes involved in the FGFR3 signaling pathway, such as ERK1/2, PI3K-AKT, and RAS-MEK-ERK. By targeting these pathways, this compound effectively modulates cellular processes that are critical for cancer progression .
Comparaison Avec Des Composés Similaires
Fgfr3-IN-2 est unique par sa grande sélectivité et sa puissance pour FGFR3 par rapport à d'autres composés similaires. Parmi les composés similaires, citons l'erdafitinib, le pemigatinib et l'infigratinib. Ces composés ciblent également les FGFR, mais peuvent avoir des profils de sélectivité et des applications cliniques différents .
Erdafitinib: Approuvé pour le traitement du carcinome urothélial avec des altérations FGFR2/3.
Pemigatinib: Utilisé pour traiter le cholangiocarcinome avec des fusions et/ou des réarrangements FGFR2.
Infigratinib: Un autre inhibiteur FGFR1/2/3 utilisé dans divers cancers.
This compound se distingue par son inhibition spécifique du FGFR3, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques ciblant ce récepteur .
Propriétés
Formule moléculaire |
C28H39N9O4S |
|---|---|
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
N-ethyl-2-[[4-[4-(4-methylpiperazin-1-yl)-3-(2-morpholin-4-ylethoxy)anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H39N9O4S/c1-3-31-42(38,39)26-7-5-4-6-23(26)33-28-30-21-29-27(34-28)32-22-8-9-24(37-12-10-35(2)11-13-37)25(20-22)41-19-16-36-14-17-40-18-15-36/h4-9,20-21,31H,3,10-19H2,1-2H3,(H2,29,30,32,33,34) |
Clé InChI |
FOZHPNQPNMFWAV-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCN(CC4)C)OCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


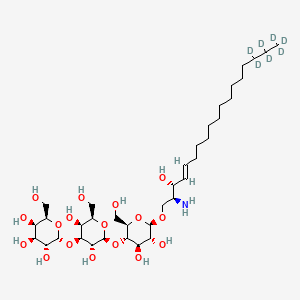
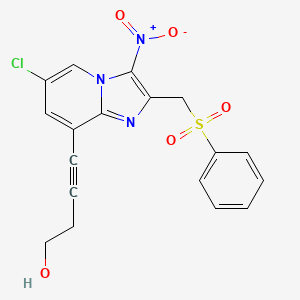
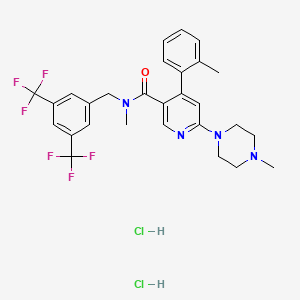
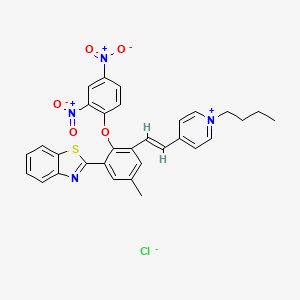
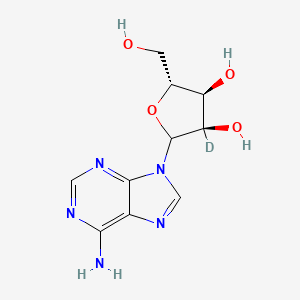

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
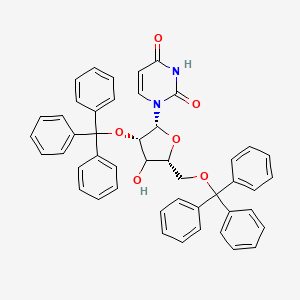
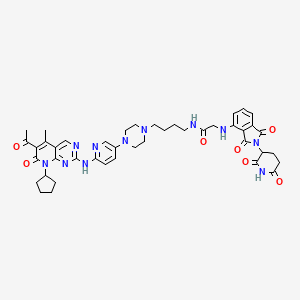
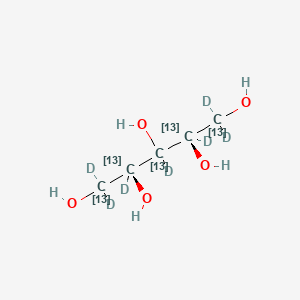
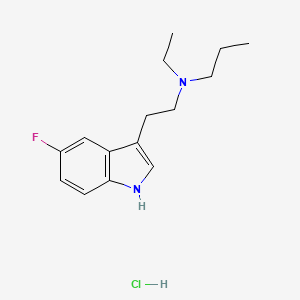

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
